molecular formula C8H14F3NO3 B1373542 tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate CAS No. 1219606-48-0

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Cat. No.: B1373542
CAS No.: 1219606-48-0
M. Wt: 229.2 g/mol
InChI Key: NCSJLZBMIHPPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate: is an organic compound with the molecular formula C8H14F3NO3. It is a derivative of carbamic acid and contains a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is often used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Mode of Action

The compound contains a trifluoromethyl group, which is known to enhance the electrostatic interactions with its targets due to the polarization of the c−h bonds by the electronegativity of their geminal fluorine .

Biochemical Pathways

It is known that similar compounds can be used in the synthesis of isoxazoline derivatives, which are used in the control of invertebrate pests .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8 °C , suggesting that temperature can affect its stability. Other environmental factors such as pH and the presence of other chemicals may also influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

Tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of isoxazoline derivatives. It interacts with various enzymes and proteins during these reactions. For instance, it is known to interact with enzymes involved in the synthesis of isoxazoline derivatives, facilitating the formation of these compounds . The nature of these interactions is primarily catalytic, where this compound acts as a substrate for the enzymes, leading to the production of the desired derivatives.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been found to affect cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to either inhibition or activation of their functions. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can bind to transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular and metabolic functions. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect the overall metabolic flux within cells, leading to changes in metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its efficacy and impact on cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,3,3-trifluoro-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

  • tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
  • tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
  • tert-Butyl 3-bromopropylcarbamate

Uniqueness: tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable reagent in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSJLZBMIHPPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676951
Record name tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219606-48-0
Record name tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Reactant of Route 6
tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.